molecular formula C12H19ClN2OS B6037887 2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol

2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol

Cat. No.: B6037887
M. Wt: 274.81 g/mol
InChI Key: CJLMXSNFETVJAA-UHFFFAOYSA-N
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Description

2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a chlorothiophene moiety and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a nucleophilic substitution reaction, where a chlorothiophene derivative reacts with the piperazine intermediate.

    Attachment of the Ethanol Group: The final step involves the alkylation of the piperazine nitrogen with an ethanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another compound with a chlorothiophene moiety, used for its anti-inflammatory properties.

    2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride: Similar structure but with a pyrrolidine ring, used in medicinal chemistry.

Uniqueness

2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is unique due to its combination of a piperazine ring, chlorothiophene moiety, and ethanol group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-[(3-chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2OS/c1-14-4-5-15(8-10(14)2-6-16)9-12-11(13)3-7-17-12/h3,7,10,16H,2,4-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLMXSNFETVJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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